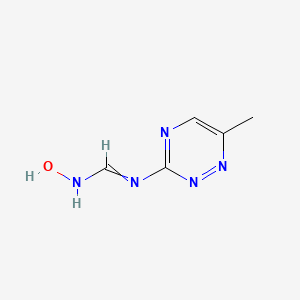
N'-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group and an oxomethanimidamide group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Starting with hydrazine derivatives and reacting them with suitable aldehydes or ketones.
Use of catalysts: Employing catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: Utilizing batch reactors for controlled synthesis.
Continuous flow reactors: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxide derivatives.
Reduction: Can produce amine derivatives.
Substitution: Results in substituted triazine compounds.
Scientific Research Applications
N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting genetic expression and replication.
Modulating signaling pathways: Influencing cellular signaling and communication.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine: A basic triazine compound without additional functional groups.
2,4,6-trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.
N-(4-methyl-1,2,4-triazol-3-yl)-N’-oxomethanimidamide: A similar compound with a different triazole ring.
Uniqueness
N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
61139-96-6 |
|---|---|
Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-hydroxy-N'-(6-methyl-1,2,4-triazin-3-yl)methanimidamide |
InChI |
InChI=1S/C5H7N5O/c1-4-2-6-5(10-9-4)7-3-8-11/h2-3,11H,1H3,(H,6,7,8,10) |
InChI Key |
OCPXMLPYWROFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=N1)N=CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















